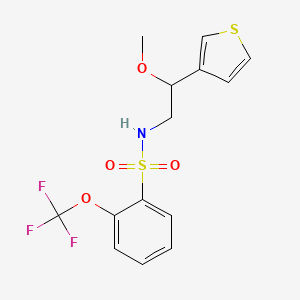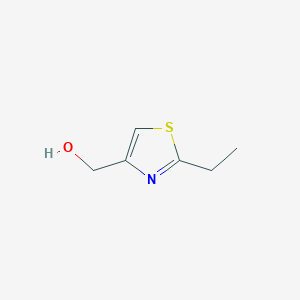
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-” is a cyclopentadienyl compound of Barium . It has a molecular formula of C24H38Ba and an average mass of 463.885 Da . Cyclopentadienyl compounds of Barium are commonly used ALD/CVD precursors for depositing Barium containing thin films .
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Dynamic Behavior and Synthesis : The study by Westerhausen, Lang, and Schwarz (1996) explores the synthesis and temperature-dependent monomer-dimer equilibrium of barium bis[bis(isopropyldimethylsilyl)phosphanide]. This compound demonstrates significant structural insights into the coordination and bonding behavior of barium complexes, with specific attention to the P–Ba–P bond angles and Ba–P distances (Westerhausen, Lang, & Schwarz, 1996).
Organocalcium and -barium Complexes : Williams, Hanusa, and Huffman (1992) discuss the reaction of organocalcium and -barium complexes with pyrazines, leading to the formation of highly colored adducts. The structural characterization of these complexes provides valuable information on the coordination environment and electronic structure of barium centers (Williams, Hanusa, & Huffman, 1992).
Barium Dipivaloylmethanate for CVD : Fedotova et al. (1995) conducted a physico-chemical study of bis-(dipivaloylmethanato)barium(II) focusing on its application in Chemical Vapor Deposition (CVD) processes. The study emphasizes the synthesis, purification, and thermal stability of the compound, providing a foundation for its application in thin film deposition (Fedotova, Igumenov, Mamatyuk, & Sidorenko, 1995).
First Organobarium X-ray Structure : The work by Williams, Hanusa, and Huffman (1988) presents the first X-ray crystal structure of an organobarium complex, bis(pentamethylcyclopentadienyl)barium, showcasing its 'quasi-polymeric' chains. This groundbreaking study provides critical insights into the bonding and structural aspects of organobarium chemistry (Williams, Hanusa, & Huffman, 1988).
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of “Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-” can be influenced by various environmental factors . These can include the pH of the environment, temperature, presence of other compounds, and specific characteristics of the biological system in which the compound is present.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- can be achieved through the reaction of Barium with 1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadiene.", "Starting Materials": [ "Barium", "1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadiene" ], "Reaction": [ "Add Barium to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Add 1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadiene to the flask slowly while stirring.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Filter the precipitated product and wash with THF.", "Dry the product under vacuum to obtain Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-." ] } | |
Número CAS |
210758-43-3 |
Fórmula molecular |
C24H38Ba |
Peso molecular |
463.895 |
Nombre IUPAC |
barium(2+);1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3;/q2*-1;+2 |
Clave InChI |
SAAKEQOBORNMJM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=C([C-]1C)C)C)C.CCCC1=C(C(=C([C-]1C)C)C)C.[Ba+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2859278.png)
![6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride](/img/structure/B2859279.png)
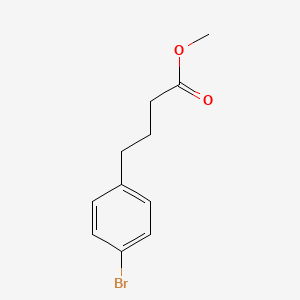
![2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2859285.png)
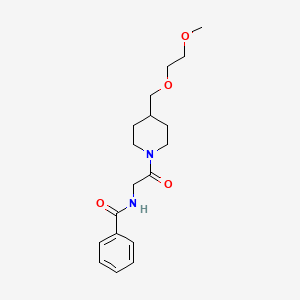
![1-[6-(4-Chlorophenyl)-5H,6H,8H-imidazo[4,3-C][1,4]oxazine-1-carbonyl]-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B2859288.png)
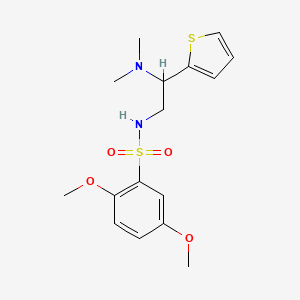
![methyl 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidine-4-carboxylate](/img/structure/B2859291.png)
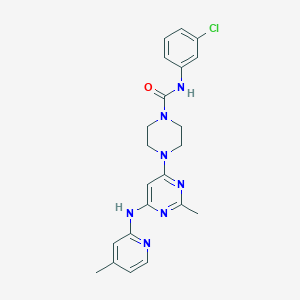
![2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2859293.png)
